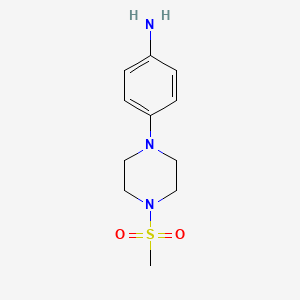

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQDPGZILSRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359123 | |

| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442549-42-0 | |

| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

This compound is an organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff.

Mode of Action

As an organic intermediate, it is likely involved in various chemical reactions contributing to the synthesis of more complex molecules in the aforementioned fields.

Biochemical Pathways

As an intermediate, it may participate in various biochemical reactions, depending on the specific context of its use.

Biochemical Analysis

Biochemical Properties

Additionally, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has been shown to bind to specific proteins, such as the polycomb protein EED (embryonic ectoderm development), which is a component of the polycomb repressive complex 2 (PRC2). This interaction can influence the methylation of histone H3K27, leading to changes in gene expression and transcriptional repression.

Cellular Effects

Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in cellular metabolism, differentiation, and immune responses.

Molecular Mechanism

Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. This can lead to changes in the rates of biochemical reactions and the overall metabolic flux within cells. Moreover, the compound’s interaction with polycomb protein EED can result in alterations in histone methylation and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

At lower doses, this compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Additionally, the compound’s interaction with other enzymes and cofactors can affect metabolic flux and the levels of specific metabolites within cells. This can have downstream effects on cellular processes, such as energy production and detoxification.

Transport and Distribution

Once inside the cell, this compound can bind to various proteins, which can affect its distribution and accumulation within different cellular compartments. This can have implications for its activity and function, particularly in terms of its interactions with target biomolecules.

Subcellular Localization

Targeting signals and post-translational modifications can influence the localization of this compound, directing it to specific organelles or subcellular structures. This can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular functions.

Biological Activity

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine, also known by its CAS number 442549-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

- Molecular Formula : C11H17N3O2S

- Molecular Weight : 245.34 g/mol

- IUPAC Name : 4-(4-methanesulfonylpiperazin-1-yl)aniline

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of piperazine compounds, including this compound.

In Vitro Studies

A study published in the International Journal of Molecular Sciences evaluated various piperazine derivatives against breast cancer cell lines (MCF7) and non-small cell lung cancer cells (A549). The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Notably, compounds with similar structural features to this compound showed promising IC50 values, suggesting their potential as effective anticancer agents .

| Compound | IC50 (MCF7) | IC50 (A549) | Selectivity Index |

|---|---|---|---|

| Compound 35 | 23.0 µM | 25.6 µM | 1.11 |

| Compound 37 | 57.1 µM | 18.7 µM | 3.05 |

These findings indicate that modifications in the piperazine structure can influence the selectivity and potency of anticancer activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival. Some studies have reported that derivatives of this compound exhibit inhibitory activity against kinases such as CDK4 and CDK6, which are important targets in cancer therapy due to their involvement in cell cycle regulation .

Kinase Inhibition Profile

A comprehensive analysis of kinase inhibition revealed that several derivatives of piperazine compounds demonstrated significant inhibitory effects on multiple kinases:

| Kinase Target | Inhibition Activity |

|---|---|

| CDK4 | High |

| CDK6 | High |

| FGFR1 | Moderate |

| PI3K-δ | Moderate |

This multikinase inhibition profile suggests that these compounds could serve as lead candidates for developing new therapeutic agents for cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, piperazine derivatives have shown potential antimicrobial activity. A study evaluated the antimicrobial effects of various piperazine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possessed significant antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest that this compound may have broader applications beyond oncology, including potential use as an antimicrobial agent.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is with a molecular weight of approximately 255.34 g/mol. The compound features a piperazine ring, which is known for enhancing pharmacological profiles due to improved solubility and bioavailability. The presence of the methanesulfonyl group contributes to its reactivity and interaction with biological targets .

Medicinal Chemistry

This compound serves as a precursor or intermediate in the synthesis of various biologically active compounds. Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases, particularly in oncology. Research indicates that similar piperazine-containing compounds can inhibit pathways related to cancer cell proliferation by targeting kinases such as phosphatidylinositol 3-kinase (PI3K), which may lead to decreased cell survival and proliferation.

Biological Studies

The compound is under investigation for its potential biological activities, including:

- Antibacterial Properties : As a sulfonamide derivative, it may exhibit antibacterial effects, making it relevant in the development of new antibiotics.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may possess antitumor properties, warranting further exploration into their mechanisms of action against various cancer types.

Synthetic Methodologies

In synthetic chemistry, this compound can be utilized in various reactions typical of amines and sulfonamides. Common reactions include:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions to form new derivatives.

- Functionalization : The compound can be modified to enhance its efficacy or selectivity against specific biological targets, facilitating the development of more potent analogs .

Preparation Methods

Nucleophilic Aromatic Substitution to Form Nitro-Substituted Piperazine Intermediate

- Reagents: 1-Bromo-4-nitrobenzene or 1-fluoro-4-nitrobenzene and methylpiperazine.

- Conditions: Heating at 80°C for 26 hours or reflux in dimethyl sulfoxide (DMSO) with potassium carbonate as base.

- Procedure: The halonitrobenzene is reacted with methylpiperazine under anhydrous conditions to substitute the halogen with the piperazine moiety, yielding 1-methyl-4-(4-nitrophenyl)piperazine.

- Workup: Extraction with dichloromethane/methanol mixtures, drying over sodium sulfate, and recrystallization from ethanol.

- Yield: Approximately 59% to 85% depending on conditions and purification methods.

Catalytic Hydrogenation to Reduce Nitro Group to Aniline

- Catalysts: 10% Palladium on carbon (Pd/C), Raney Nickel (Raney-Ni), or Platinum oxide (PtO₂).

- Solvents: Methanol, ethanol, or ethyl acetate.

- Conditions: Room temperature or mild heating under hydrogen atmosphere or catalytic hydrogenation setup.

- Procedure: The nitro-substituted piperazine intermediate is subjected to catalytic hydrogenation to reduce the nitro group to the corresponding amine, yielding 4-(4-methylpiperazin-1-yl)phenylamine.

- Purification: Filtration over Celite, evaporation of solvents, and column chromatography if necessary.

- Yields: High yields reported, e.g., 91.1% with iron/ammonium chloride reduction, 92% with Pd/C hydrogenation, and 72-85% with PMHS/Pd(OAc)₂ reduction systems.

Introduction of Methanesulfonyl Group (Sulfonylation)

- Reagents: Methanesulfonyl chloride or equivalents.

- Conditions: Typically performed in the presence of a base such as potassium carbonate or triethylamine, under controlled temperature to avoid overreaction.

- Procedure: The free secondary amine on the piperazine ring is reacted with methanesulfonyl chloride to install the methanesulfonyl group, yielding the target compound this compound.

- Notes: This step requires careful control to prevent sulfonylation of the aniline amino group.

Representative Experimental Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Bromo-4-nitrobenzene | Methylpiperazine, 80°C, 26 h | 1-methyl-4-(4-nitrophenyl)piperazine | 59-85 | Recrystallization from ethanol |

| 2 | 1-methyl-4-(4-nitrophenyl)piperazine | H₂, Pd/C (10%), EtOH, rt, 16 h | 4-(4-methylpiperazin-1-yl)phenylamine | 90-92 | Filtration over Celite, chromatography |

| 3 | 4-(4-methylpiperazin-1-yl)phenylamine | Methanesulfonyl chloride, base (K₂CO₃), solvent, controlled T | This compound | Variable | Requires selective sulfonylation |

Research Findings and Notes

- The initial nucleophilic aromatic substitution is sensitive to the choice of halogen; fluoro and bromo derivatives are commonly used with good reactivity.

- Catalytic hydrogenation is the preferred method for nitro reduction due to high selectivity and mild conditions; Raney-Ni and Pd/C are commonly employed catalysts.

- Alternative reduction methods include iron powder with ammonium chloride in ethanol under reflux, providing high yields.

- Sulfonylation of the piperazine nitrogen is a critical step requiring precise stoichiometric control and temperature regulation to avoid side reactions.

- Purification techniques such as recrystallization and flash chromatography are essential to obtain high-purity final products.

- Analytical data such as Electrospray Mass Spectrometry (ES-MS) and Thin Layer Chromatography (TLC) retention factors (Rf) are used to monitor reaction progress and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with 4-aminophenylpiperazine. React with methanesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .

- Step 2 : Purify via column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol.

- Yield Optimization : Monitor reaction progress with TLC. Use excess methanesulfonyl chloride (1.2–1.5 equivalents) and maintain temperatures between 0–5°C to minimize side reactions. Typical yields range from 60–75% .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Techniques :

- NMR : Confirm structure via -NMR (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and -NMR (methanesulfonyl group at ~40 ppm) .

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with glacial acetic acid) for purity assessment. Retention time and peak symmetry indicate purity >95% .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 285.1 (calculated for CHNOS) .

Q. What are the key safety protocols for handling this compound in the lab?

- Handling :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; compound may irritate skin/respiratory systems .

- Storage : Keep in airtight containers under dry, inert conditions (N atmosphere) at 2–8°C to prevent hydrolysis of the sulfonyl group .

- Spills : Neutralize with activated carbon or acidic spray (e.g., 1M HCl) for liquid spills, followed by solidification and disposal as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Approach :

- Analog Synthesis : Modify the methanesulfonyl group (e.g., replace with ethylsulfonyl or aryl sulfonates) or piperazine substituents (e.g., methyl, ethyl) .

- Bioassays : Test analogs against target receptors (e.g., 5-HT via radioligand binding assays) or enzymes (e.g., CYP450 isoforms using fluorometric kits). Compare IC values to establish SAR trends .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to receptors like 5-HT, leveraging crystallographic data from homologous proteins .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Example : If conflicting results arise in receptor inhibition studies:

- Reproduce Conditions : Standardize assay parameters (pH, temperature, solvent/DMSO concentration).

- Orthogonal Assays : Validate findings using alternate methods (e.g., functional cAMP assays for 5-HT activity alongside binding assays) .

- Metabolite Screening : Use LC-MS to check for in situ degradation products that may interfere with activity .

Q. How does the phenylamine moiety influence catalytic applications, such as in CO conversion?

- Mechanistic Insight : The amine group acts as a Lewis base, facilitating CO activation.

- Experimental Design : Immobilize the compound on PdAg nanoparticles and test catalytic efficiency in CO-to-formate conversion under varying pressures (1–5 atm).

- Characterization : Use XAFS/XPS to confirm Pd-N coordination, which enhances electron transfer. Correlate nitrogen content (from elemental analysis) with turnover numbers .

Methodological Notes

- Synthesis Challenges : Side reactions (e.g., over-sulfonation) can occur; optimize stoichiometry and reaction time.

- Data Validation : Always cross-reference HPLC purity with -NMR integration ratios to detect low-level impurities .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.